An In-depth Technical Guide to Fmoc-D-Asp-OMe: Chemical Properties and Structure
An In-depth Technical Guide to Fmoc-D-Asp-OMe: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp-OMe, with the systematic name (2R)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]-4-methoxy-4-oxobutanoic acid, is a pivotal building block in modern peptide synthesis. This derivative of the non-proteinogenic D-aspartic acid is strategically protected to allow for its precise incorporation into peptide sequences, particularly through Solid-Phase Peptide Synthesis (SPPS). The presence of the D-enantiomer can significantly influence the resulting peptide's conformation and confer enhanced resistance to enzymatic degradation, a desirable trait for therapeutic peptide development.[1] This guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-D-Asp-OMe.
Chemical Structure and Properties
The structure of Fmoc-D-Asp-OMe features a D-aspartic acid core. The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain β-carboxyl group is protected as a methyl ester (OMe). This orthogonal protection scheme is central to its utility in Fmoc-based SPPS.
Key Structural Features:
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D-Stereochemistry: The "D" designation indicates the stereochemical configuration at the α-carbon, which is the enantiomer of the naturally occurring L-aspartic acid.
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Fmoc Protecting Group: Attached to the α-amino group, the Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine (B6355638), during SPPS.[2]
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Methyl Ester (OMe) Protecting Group: The methyl ester protects the side-chain carboxylic acid, preventing its participation in unwanted side reactions during peptide bond formation.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-D-Asp-OMe is presented in the table below. It is important to note that while some data is available for the closely related Fmoc-D-Asp(OtBu)-OH, specific experimental values for the α-methyl ester are not always consistently reported.
| Property | Value | Source |
| CAS Number | 339056-21-2 | [3][4] |
| Molecular Formula | C₂₀H₁₉NO₆ | [3][4] |
| Molecular Weight | 369.37 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 146-151 °C (for the related Fmoc-D-Asp(OtBu)-OH) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [7] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [6][7] |
Experimental Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of Fmoc-D-Asp-OMe. The expected chemical shifts are summarized below based on analogous compounds.
Table 1: Representative ¹H NMR Spectral Data for Fmoc-Aspartic Acid Analogues
| Proton Assignment | Expected Chemical Shift (ppm) |
| Fluorenyl Group (Ar-H) | 7.20 - 7.80 |
| Fmoc CH & CH₂ | 4.10 - 4.50 |
| Aspartic α-CH | 4.50 - 4.90 |
| Aspartic β-CH₂ | 2.80 - 3.20 |
| Methyl Ester (O-CH₃) | ~3.70 |
Table 2: Representative ¹³C NMR Spectral Data for Fmoc-Aspartic Acid Analogues
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (Urethane, Fmoc) | ~156 |
| Carbonyl (Carboxylic Acid & Ester) | 170 - 175 |
| Aromatic (Fmoc) | 120 - 145 |
| Fmoc CH & CH₂ | 45 - 70 |
| Aspartic α-C | ~50 |
| Aspartic β-C | ~35 |
| Methyl Ester (O-CH₃) | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Expected Infrared Absorption Bands for Fmoc-D-Asp-OMe
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Urethane, Fmoc) | Stretching | ~1710 |
| C=O (Ester) | Stretching | ~1735 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| N-H (Amide) | Bending | 1500 - 1550 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For Fmoc-D-Asp-OMe (C₂₀H₁₉NO₆), the expected monoisotopic mass is approximately 369.1213 g/mol .
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Asp-OMe is a key reagent in Fmoc-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a well-established cyclical process.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the addition of an amino acid like Fmoc-D-Asp-OMe.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Methodologies for Key SPPS Steps
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Resin Preparation: The synthesis begins with a solid support (resin), chosen based on the desired C-terminal functionality of the final peptide (e.g., Rink Amide resin for a C-terminal amide). The resin is typically swelled in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
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Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF for a short period (e.g., 5-20 minutes). This step is often repeated to ensure complete deprotection.
-
Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
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Amino Acid Coupling: The next amino acid, in this case, Fmoc-D-Asp-OMe, is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts. This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the methyl ester of the aspartic acid) are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as trifluoroacetic acid (TFA) with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[8]
Potential Side Reaction: Aspartimide Formation
A significant challenge when incorporating aspartic acid residues in Fmoc-SPPS is the formation of aspartimide. This side reaction is catalyzed by the basic conditions of Fmoc deprotection and involves the cyclization of the peptide backbone nitrogen onto the side-chain carbonyl group.[9] Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[9] The use of bulkier side-chain protecting groups than the methyl ester, such as tert-butyl (OtBu) or 3-methyl-pent-3-yl (OMpe), can help to sterically hinder this side reaction.[10]
Logical Relationships in Peptide Synthesis Strategy
The choice of protecting groups is governed by the principle of orthogonality, which is crucial for the successful synthesis of complex peptides.
Caption: The principle of orthogonal protection in Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
Fmoc-D-Asp-OMe is a valuable and versatile building block for the synthesis of peptides with unique structural and biological properties. Its D-configuration offers a strategic advantage in designing peptides with enhanced stability, while the orthogonal Fmoc and methyl ester protecting groups are well-suited for the widely used Fmoc-SPPS methodology. A thorough understanding of its chemical properties, coupled with optimized synthesis protocols that mitigate potential side reactions like aspartimide formation, is essential for its effective use in research and drug development.
References
- 1. CAS 368443-82-7: Fmoc-D-Asp-OMe | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. FMOC-D-ASP(OME)-OH [drugfuture.com]
- 5. GSRS [precision.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
